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molecular formula C7H9NO4 B8362130 N-ethoxycarbonyl-succinimide

N-ethoxycarbonyl-succinimide

Cat. No. B8362130
M. Wt: 171.15 g/mol
InChI Key: HACODILRQLESNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273304B2

Procedure details

Ethyl chloroformate (1.24 ml, 13.1 mmol) was added dropwise to a stirred solution of succinimide (1.0 g, 10 mmol) and triethylamine (1.6 ml, 11.5 mmol) in dimethylformamide (10 ml) at 0-5° C. The reaction mixture was allowed to warm to room temperature and stand for 3 h. Methyl alcohol (1 ml) was added, diluted with chloroform (40 ml) and washed with water (2×20 ml). The chloroform solution was dried (Na2SO4) and concentrated in vacuum to give N-ethoxycarbonyl-succinimide (yield 60%).
Quantity
1.24 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].[C:7]1(=[O:13])[NH:11][C:10](=[O:12])[CH2:9][CH2:8]1.C(N(CC)CC)C.CO>CN(C)C=O.C(Cl)(Cl)Cl>[CH2:5]([O:4][C:2]([N:11]1[C:7](=[O:13])[CH2:8][CH2:9][C:10]1=[O:12])=[O:3])[CH3:6]

Inputs

Step One
Name
Quantity
1.24 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
1 g
Type
reactant
Smiles
C1(CCC(N1)=O)=O
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform solution was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(=O)N1C(CCC1=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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